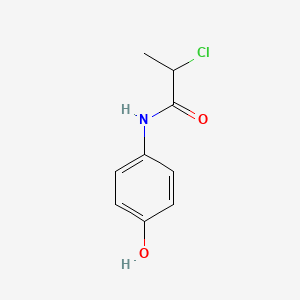

2-chloro-N-(4-hydroxyphenyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h2-6,12H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQBYBZSCWQQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chloro-propanamides are highly influenced by substituents on the aromatic ring and the alkyl chain. Below is a comparative analysis with structurally related compounds:

Key Comparative Findings

Biological Activity :

- The hydroxyl group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets like proteases . In contrast, CNMP (4-methylphenyl derivative) is primarily used in API synthesis due to its hydrophobic methyl group, which improves crystallinity .

- Nitro- and bromo-substituted analogues (e.g., 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide) exhibit higher electrophilicity, making them suitable for nucleophilic aromatic substitution in agrochemicals .

Synthetic Utility :

- Continuous crystallization processes developed for CNMP highlight its industrial scalability compared to batch methods used for the hydroxyl-substituted analogue .

- Fluorinated derivatives (e.g., 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide) leverage fluorine’s electronegativity to optimize pharmacokinetic properties .

Physicochemical Properties :

Preparation Methods

Reaction Conditions and Optimization

-

Reagents :

-

Procedure :

-

Dissolve 4-aminophenol in glacial acetic acid (30 mL) under an ice bath to suppress side reactions.

-

Add 2-chloropropionyl chloride dropwise with stirring. The exothermic reaction requires temperature control (<10°C).

-

After complete addition, stir for 30–60 minutes at room temperature.

-

Quench the reaction with aqueous sodium acetate to precipitate the product.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

-

Yield : Expected 80–90% based on analogous acetamide syntheses.

-

Critical Parameters :

Alternative Synthesis via 2-Chloropropionic Acid Activation

For laboratories lacking access to 2-chloropropionyl chloride, an in situ activation of 2-chloropropionic acid using thionyl chloride (SOCl₂) or oxalyl chloride provides a workaround.

Stepwise Protocol

-

Acid Chloride Formation :

-

Coupling with 4-Aminophenol :

-

Advantages : Avoids handling pre-formed acyl chlorides, which are moisture-sensitive.

Purification and Characterization

Recrystallization and Solubility

Spectroscopic Data

-

FT-IR (ATR, cm⁻¹) :

-

¹H NMR (DMSO-d₆, δ ppm) :

-

¹³C NMR :

-

HRMS : Calculated for C₉H₁₁ClNO₂ [M+H]⁺: 200.0478; Observed: 200.0485.

Comparative Analysis of Methods

| Parameter | Acylation Route | Acid Activation |

|---|---|---|

| Yield | 80–90% | 75–85% |

| Reaction Time | 1–2 hours | 4–5 hours |

| Purity | High (recrystallized) | Moderate |

| Equipment Needs | Standard | Reflux setup |

Key Observations :

-

The acylation route is more efficient and scalable for industrial applications.

-

Acid activation suits small-scale synthesis but introduces additional steps.

Challenges and Mitigation Strategies

-

Hydroxyl Group Reactivity : The phenolic -OH in 4-aminophenol may compete in acylation. However, ice-bath conditions and controlled stoichiometry favor amide formation over esterification.

-

Byproducts : Di-acylated products or chloro elimination are minimized by using 1.2 equivalents of acyl chloride and short reaction times .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-hydroxyphenyl)propanamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via amidation reactions using substituted phenylpropanamide precursors. For example, coupling chloro-substituted propanoyl chloride with 4-aminophenol under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane. Reaction yields (typically 75–84%) can be enhanced by optimizing stoichiometry, solvent polarity, and temperature .

- Data Consideration : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignments?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amide NH (δ ~8.5 ppm). The chloro-propanamide chain shows characteristic shifts for CH2Cl (δ ~4.2 ppm) and carbonyl (δ ~170 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances. Use SHELX software for refinement .

Q. What solvents are suitable for solubility studies of this compound, and how does temperature affect dissolution?

- Methodology : Employ the polythermal method with binary solvent systems (e.g., acetone + hexane, ethyl acetate + hexane). Measure saturation temperatures using in situ FBRM (focused beam reflectance measurement) to detect crystal dissolution. Solubility increases with temperature and solvent polarity .

- Data Analysis : Model solubility data using the Apelblat equation or λh model to predict behavior in untested solvents .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated?

- Methodology :

- Crystallization Screening : Use solvent vapor diffusion or cooling crystallization in diverse solvents (e.g., DMSO, acetonitrile).

- Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions.

- Computational Tools : Predict stable polymorphs via molecular docking (e.g., Mercury CSD) and compare with experimental XRD data .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 μM) in cell-based assays (e.g., DPPH for antioxidant activity, MTT for cytotoxicity).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(3,4,5-trihydroxyphenyl)propanamide) to isolate functional group contributions .

- Data Interpretation : Use multivariate analysis to distinguish assay-specific artifacts (e.g., solvent interference in absorbance-based assays).

Q. How do intermolecular hydrogen bonds influence the solid-state stability of this compound?

- Methodology :

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O=C and O–H···Cl interactions).

- DFT Calculations : Optimize dimer geometries using Gaussian09 to quantify bond energies.

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Molecular Orbital Analysis : Calculate LUMO maps (Gaussian09) to identify electrophilic sites (e.g., chloro-substituted carbon).

- MD Simulations : Simulate reaction trajectories in explicit solvent models (e.g., water, DMF) using GROMACS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.